molecular formula C12H9N5O3S B2553490 6-((4-nitrobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 877630-37-0

6-((4-nitrobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2553490
CAS No.: 877630-37-0
M. Wt: 303.3
InChI Key: YEOMXDRPMXLQRS-UHFFFAOYSA-N
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Description

6-((4-nitrobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C12H9N5O3S and its molecular weight is 303.3. The purity is usually 95%.
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Scientific Research Applications

Synthetic Pathways and Catalyst Applications

Research into pyranopyrimidine derivatives, which share a core structure similar to the compound , reveals their broader synthetic applications and bioavailability significance. The development of these scaffolds, particularly 5H-pyrano[2,3-d]pyrimidine, involves various synthetic pathways utilizing hybrid catalysts such as organocatalysts, metal catalysts, and green solvents. This highlights the compound's potential utility in catalyzing reactions for developing lead molecules in medicinal and pharmaceutical industries (Parmar, Vala, & Patel, 2023).

Medicinal Chemistry and Drug Design

In medicinal chemistry, pyrazolo[3,4-d]pyrimidine derivatives are recognized for their significant biological activities. These compounds structurally resemble purines, which has spurred investigations into their therapeutic significance, covering areas such as anticancer, CNS agents, anti-infectious, and anti-inflammatory drugs. The structure-activity relationship (SAR) studies of these derivatives have been a focus, with many lead compounds derived for various disease targets, indicating room for further exploitation in drug development (Cherukupalli et al., 2017).

Antioxidant Activity

The study of antioxidants is crucial across several fields, including medicine. Analytical methods for determining antioxidant activity have evolved, with tests like ORAC, HORAC, and DPPH being applied to assess the antioxidant capacity of complex samples, including those containing pyrazolo[3,4-d]pyrimidine derivatives. These methods, based on chemical reactions and spectrophotometry, underline the potential of these compounds in antioxidant analysis and the determination of antioxidant capacity (Munteanu & Apetrei, 2021).

Antimicrobial and Anticancer Applications

Pyrazoline derivatives, including those fused with pyrimidine rings, have demonstrated a broad spectrum of pharmacological properties, particularly as antimicrobial and anticancer agents. The synthesis of pyrazoline and pyrimidine derivatives, utilizing various strategies to enhance biological activity, showcases the versatility and potential of these compounds in developing new therapeutic agents with improved efficacy and specificity (Shaaban, Mayhoub, & Farag, 2012).

Mechanism of Action

The compound acts as an inhibitor of equilibrative nucleoside transporters (ENTs), particularly adenosine transporters, in the central nervous system and vascular smooth muscle . It binds tightly but reversibly to tumor membrane sites associated with the nucleoside transport mechanism .

Future Directions

The compound and its analogs have shown promising antiviral activity against flaviviruses like Zika virus (ZIKV) and dengue virus (DENV) . The molecular target of these compounds is yet to be elucidated . These compounds represent new chemotypes in the design of small molecules against flaviviruses, an important group of human pathogens .

Properties

IUPAC Name

6-[(4-nitrophenyl)methylsulfanyl]-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5O3S/c18-11-9-5-13-16-10(9)14-12(15-11)21-6-7-1-3-8(4-2-7)17(19)20/h1-5H,6H2,(H2,13,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEOMXDRPMXLQRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC3=C(C=NN3)C(=O)N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.